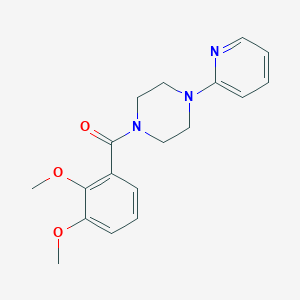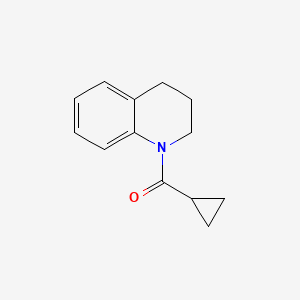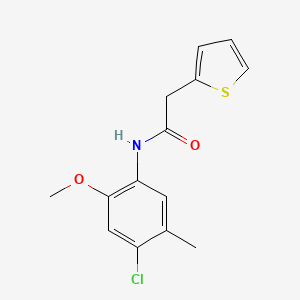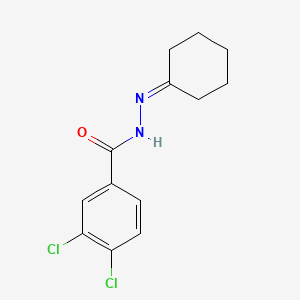![molecular formula C17H19FN2OS B5707332 N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, also known as EFTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-microbial activity against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immunity. By inhibiting NF-κB, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea suppresses the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-microbial properties, which may have potential therapeutic applications. However, one limitation of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its low solubility in water, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One direction is to further elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, which may lead to the development of more effective therapeutic agents. Additionally, the anti-inflammatory and anti-microbial properties of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may have potential applications in the treatment of various diseases. Furthermore, the low solubility of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may be addressed through the development of more soluble analogs. Overall, the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea holds promise for the development of novel therapeutic agents with diverse applications.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea involves the reaction between 2-ethoxyaniline and 4-fluoroacetophenone in the presence of ammonium thiocyanate and ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea through the addition of hydrochloric acid. The yield of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is typically around 60%, and the compound can be purified through recrystallization.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-2-21-16-6-4-3-5-15(16)20-17(22)19-12-11-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPUYVTPLXTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)





![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)